Tricos-13-enoic acid, also known as tricosenoic acid, is a long-chain fatty acid characterized by the presence of a double bond at the thirteenth carbon from the carboxylic end. This compound is part of a broader category of unsaturated fatty acids and is notable for its potential applications in various scientific fields, including biochemistry and material science.
Tricos-13-enoic acid can be derived from natural sources such as plant oils and animal fats. It is often found in certain species of plants and microorganisms, where it plays roles in cellular functions and metabolic processes. The fatty acid is synthesized through various biosynthetic pathways involving enzymes that facilitate the elongation and desaturation of fatty acids.
Tricos-13-enoic acid is classified as a monounsaturated fatty acid due to its single double bond. It falls under the category of non-essential fatty acids, meaning that it can be synthesized by the body from other fatty acids.
Tricos-13-enoic acid can be synthesized through several methods, including:
The synthesis typically requires precise control over reaction conditions such as temperature, pH, and reaction time to maximize yield and purity. Analytical techniques like gas chromatography-mass spectrometry are often employed to monitor the synthesis process and analyze the final product.
Tricos-13-enoic acid has a molecular formula of . Its structure features a long hydrocarbon chain with a double bond located between the thirteenth and fourteenth carbons:
The compound's molecular weight is approximately 354.6 g/mol. The presence of the double bond contributes to its physical properties, influencing melting point and solubility characteristics.
Tricos-13-enoic acid can participate in various chemical reactions typical for unsaturated fatty acids:
These reactions often require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently. For example, hydrogenation typically uses palladium or nickel catalysts under high pressure.
The mechanism by which tricos-13-enoic acid exerts its biological effects involves its incorporation into cellular membranes, influencing membrane fluidity and function. It may also act as a signaling molecule in various metabolic pathways.
Research indicates that unsaturated fatty acids like tricos-13-enoic acid can modulate inflammatory responses and play roles in cell signaling pathways related to lipid metabolism .
Tricos-13-enoic acid is typically a colorless to pale yellow liquid at room temperature with a characteristic fatty odor. Its melting point is around 10 °C, while its boiling point is significantly higher due to its long carbon chain.
The compound exhibits typical properties of unsaturated fatty acids:
Relevant data includes:
Tricos-13-enoic acid has several applications in scientific research:
The biosynthesis of tricos-13-enoic acid (23:1Δ13), an omega-9 monounsaturated very-long-chain fatty acid (VLCFA), requires precise sequential action of elongase (ELOVL) and desaturase enzymes. ELOVL enzymes catalyze the initial carbon chain extension using saturated or monounsaturated acyl-CoA substrates, adding two-carbon units via a four-step reaction (condensation, reduction, dehydration, and second reduction). Genetic studies reveal that ELOVL specificity determines substrate chain length acceptance: ELOVL1, ELOVL3, ELOVL6, and ELOVL7 exhibit preferential activity toward C18-C22 acyl-CoAs, providing precursors for subsequent desaturation [1] [7]. Following elongation, front-end desaturases (e.g., Δ13-desaturases) introduce cis-double bonds at specific positions. These desaturases contain characteristic histidine-rich motifs (HXXXH, HXXHH) within their catalytic domains that coordinate di-iron centers essential for oxygen-dependent desaturation [2] [7]. Crucially, the spatial arrangement of the fatty acid within the desaturase's active site pocket dictates regioselectivity. Biochemical evidence indicates Δ13-desaturases recognize the carboxyl end of the substrate, positioning C13-C14 bonds adjacent to the catalytic di-iron center for hydrogen abstraction and double bond formation [7] [10].
Table 1: Key Elongase and Desaturase Enzymes in VLCFA Biosynthesis
Enzyme Class | Representative Isoforms | Substrate Preference | Product Generated | Catalytic Mechanism |
---|---|---|---|---|
Elongase (ELOVL) | ELOVL1, ELOVL3, ELOVL6, ELOVL7 | C18:0-CoA, C18:1Δ9-CoA, C20:1Δ11-CoA | C20:0, C20:1Δ11, C22:1Δ13, C24:1Δ15 | Condensation, reduction, dehydration, reduction |
Front-end Desaturase | Δ6, Δ5, Δ4, Δ13 | C18:0-ACP, C22:1Δ11-CoA, C24:1Δ15-CoA | C18:1Δ9, C22:1Δ13, C24:1Δ17 | O₂-dependent dehydrogenation via di-iron center |
Omega Desaturase | ω3, ω6 | Existing unsaturated FA (e.g., LA, ALA) | SDA, GLA, EPA | Methyl-end specific desaturation |
Genetic polymorphisms within the FADS gene cluster (encoding Δ5 and Δ6 desaturases) and ELOVL loci significantly impact the efficiency of VLCFA biosynthesis. Minor allele carriers of specific ELOVL2 SNPs exhibit reduced C22:6n-3 levels, demonstrating how genetic variation can limit the flux toward downstream VLCFAs like tricosanoic acid precursors [1] [6]. Furthermore, substrate competition between the omega-3 and omega-6 pathways occurs because desaturases and elongases act on both series, though often with differing efficiencies, influencing the ultimate availability of saturated and monounsaturated VLCFA precursors [1] [7].
Δ13-desaturases belong to the membrane-bound "front-end" desaturase family, distinct from soluble acyl-ACP desaturases involved in plastidial C18:0 desaturation. Their catalytic mechanism relies on a conserved di-iron active site coordinated within a four-helix bundle structure. Molecular oxygen serves as the terminal electron acceptor, with electrons supplied via cytochrome b₅/b₅ reductase systems, resulting in double bond formation and two water molecules [2] [7]. Key histidine residues (within HXXXH and HXXHH/QXXHH motifs) chelate the iron atoms and participate in the radical chemistry necessary for abstracting hydrogen atoms from the fatty acyl chain at the Δ13 position [2] [10]. Substrate selectivity is governed by multiple factors:
Table 2: Factors Influencing Δ13-Desaturase Substrate Selectivity in Plants
Factor | Structural Basis | Functional Consequence | Example Organisms/Enzymes |
---|---|---|---|
Chain Length Requirement (≥C20) | Depth and hydrophobicity of substrate-binding pocket | Positions C13-C14 bond near catalytic di-iron center | Thunbergia alata Δ6-16:0-ACP, Coriandrum sativum Δ4-16:0-ACP |
Phospholipid-Linked Substrate Preference | Membrane-embedded active site; interaction with PC headgroups | Requires LPCAT-mediated acyl exchange for metabolic channeling | Phaeodactylum tricornutum desaturases, Higher plant Δ13-desaturases |
Conserved Histidine Motifs (HXXXH, HXXHH) | Di-iron coordination and oxygen activation | Enables hydrogen abstraction at specific carbon position | Universal in membrane-bound front-end desaturases |
F/G Loop Conformation | Forms "lid" over active site; stabilizes substrate bend | Determines accessibility of specific C-C bonds to catalytic core | Engineered FADS2 variants with altered regioselectivity |
Producing tricos-13-enoic acid in non-native hosts requires heterologous expression of the relevant elongases and Δ13-desaturases. Escherichia coli is a widely used prokaryotic host due to its rapid growth and well-established genetics. However, expressing functional plant desaturases in E. coli presents challenges: 1) Membrane protein insolubility, 2) Lack of eukaryotic post-translational modifications, and 3) Incompatibility with phospholipid-linked substrate pools. Key strategies to overcome these include:
Eukaryotic hosts like Saccharomyces cerevisiae and Pichia pastoris offer advantages: endoplasmic reticulum machinery for membrane protein insertion, native cytochrome b₅/b₅ reductase systems, and phospholipid biosynthesis pathways. P. pastoris, in particular, achieves high-density fermentation and can produce recombinant membrane proteins like human sterol isomerase at exceptionally high yields (~1000 mg L⁻¹), demonstrating its potential for Δ13-desaturase production [8]. Successful pathway reconstitution requires coordinated expression of elongase(s) generating the C22:1Δ11 precursor and the Δ13-desaturase acting upon it, alongside auxiliary enzymes (e.g., LPCAT, specific acyl-CoA synthetases) to ensure metabolic flux toward tricos-13-enoic acid and its efficient incorporation into storage or membrane lipids.
Table 3: Heterologous Expression Systems for VLCFA Biosynthetic Enzymes
Host System | Advantages | Challenges for Δ13-Desaturase/Pathway | Reported Yields (Related Enzymes) | Key Optimization Strategies |
---|---|---|---|---|
Escherichia coli | Rapid growth; high transformation efficiency; low cost | Membrane protein insolubility; lack of ER; incompatible lipid pools | Variable (CYP450s: 100-500 nmol/L; FADS2: lower) | N-terminal truncation/modification ('LLLAVFL', 'AKKTSS'); Chaperone co-expression; Specialized strains (C41/43(DE3)); Low-temperature induction |
Saccharomyces cerevisiae | Eukaryotic secretory pathway; ER; endogenous b5/Red | Endogenous fatty acid metabolism; lower yields than Pichia | Moderate (Microsomal desaturases) | Strong inducible promoters (GAL1); ER engineering; Co-expression of b5/Red |
Pichia pastoris | Very high protein yields; high-density fermentation; glycosylation | Potential hyperglycosylation; methanol induction complexity | High (Human sterol isomerase: ~1000 mg/L) [8] | Methanol feed control; Protease-deficient strains; Codon optimization |
Plant-Based (e.g., Nicotiana benthamiana) | Native lipid metabolism machinery; compartmentalization | Transient expression limitations; complex extraction | EPA up to 1.4% total lipids [4] | Agroinfiltration; Co-expression with LPCAT; Organelle targeting |
Metabolic Flux Analysis (MFA) is crucial for quantifying carbon flow through pathways leading to tricos-13-enoic acid and identifying rate-limiting steps for engineering. In plants engineered for VLCFA production, substrate dichotomy is a major bottleneck: elongases (ELOVLs) primarily utilize acyl-CoA substrates, while most desaturases (e.g., Δ13) act on phospholipid-linked fatty acids (e.g., in phosphatidylcholine, PC). This compartmentalization necessitates constant acyl exchange via enzymes like LPCAT (acyl-CoA:lysophosphatidylcholine acyltransferase) [4] [9]. MFA using ¹³C-labeled precursors (e.g., [1-¹³C]acetate) and tracking label incorporation into intermediates reveals flux distribution. Studies in transgenic plants co-expressing Δ6-desaturases, elongases, and Δ5-desaturases show:
Table 4: Metabolic Flux Interventions in Engineered VLCFA Pathways
Intervention | Target Pathway Step/Node | Effect on Metabolite Pools (Example Findings) | Impact on Target Product (e.g., C23:1Δ13 or EPA) |
---|---|---|---|
LPCAT Co-expression | Acyl exchange between acyl-CoA and PC pools | ↓ Accumulation of CoA-bound intermediates (e.g., C18:4-CoA, C20:4-CoA); ↑ PC-bound desaturase substrates | ↑↑ Final VLCFA (EPA increased by 30-50% in plants) [4] |
ELOVL Isoform Selection/Overexpression | Chain elongation (Condensation step) | ↓ C20/C22 precursors; ↑ C22/C24 products | ↑↑ Elongated product (e.g., C22:1Δ11 for Δ13-desaturation) |
Acetyl-CoA Carboxylase (ACC) Overexpression | Malonyl-CoA production (Elongation precursor) | ↑ Malonyl-CoA pool; ↑ All elongation products | ↑ Overall VLCFA flux |
Δ13-Desaturase Engineering (Activity/Specificity) | Desaturation step | ↓ Substrate (e.g., C22:1Δ11); ↑ Product (C23:1Δ13) | ↑↑ Target MUFA (If substrate supply is sufficient) |
Silencing β-Oxidation Genes | Competing catabolic pathway | ↑ Pool sizes of VLCFA precursors/intermediates | ↑ Net accumulation of elongated/desaturated products |
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